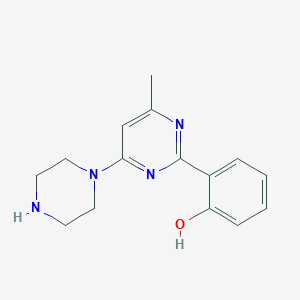
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol” is a chemical compound with the empirical formula C15H19ClN4O. It has a molecular weight of 306.79 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1=CC=CC=C1C2=NC(N3CCNCC3)=CC(C)=N2.[H]Cl . This indicates that the compound contains a phenol group (OC1=CC=CC=C1), a pyrimidine group (C2=NC(N3CCNCC3)=CC©=N2), and a piperazine group (N3CCNCC3). Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found.Applications De Recherche Scientifique
Antiproliferative Activity
Research has highlighted the synthesis and antiproliferative activity of derivatives related to the compound of interest against human cancer cell lines. For instance, derivatives have been evaluated for their antiproliferative effect using methods like the MTT assay against cancer cell lines, showing potential anticancer properties. This suggests the compound's derivatives could be potential anticancer agents (Mallesha et al., 2012).
DNA/Protein Binding and Anticancer Activity
Studies have also focused on the synthesis, structure, DNA/protein binding, and in vitro anticancer activity of complexes involving similar structural motifs. These studies reveal moderate growth suppression activity against human breast cancer cell lines, hinting at the therapeutic potential of these compounds in cancer treatment (Manna et al., 2019).
Metal Complexes and Their Properties
Further research delves into the synthesis of metal complexes derived from phenol-based ligands, investigating their spectral, magnetic, and electrochemical properties. Such studies contribute to the understanding of the material's properties and its applications in fields like catalysis and materials science (Bharathi et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been explored, indicating potential applications in the development of new luminescent materials and in the study of electron transfer processes (Gan et al., 2003).
Synthesis and Characterization of Metal Complexes
Research into the synthesis and characterization of metal complexes containing similar compounds as ligands has been conducted. These complexes have been evaluated for their potential applications, including antibacterial and antifungal activities, further highlighting the compound's utility in biomedical applications (Geethalaksmi & Theivarasu, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20/h2-5,10,16,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFDECOGCIELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

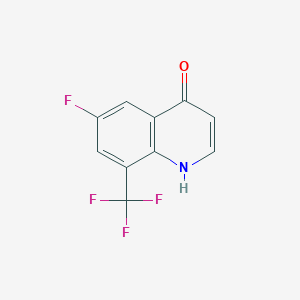

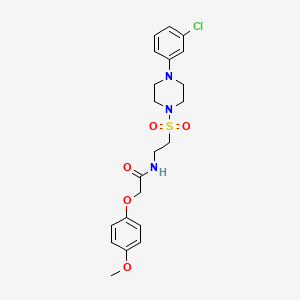

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)
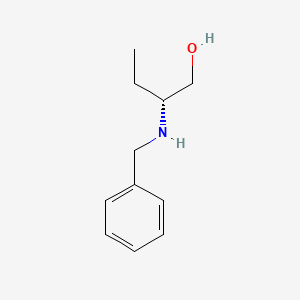
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)
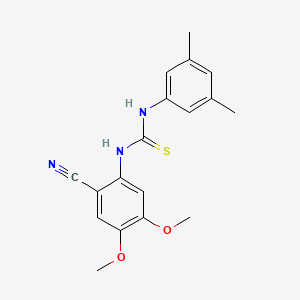
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)

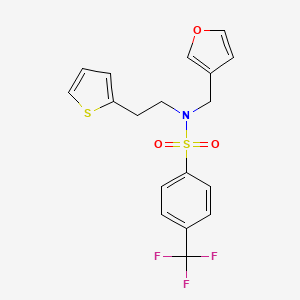
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)